molecular formula C17H12Cl2N2O3S B10954363 methyl 4-cyano-5-{[(2E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate

methyl 4-cyano-5-{[(2E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino}-3-methylthiophene-2-carboxylate

Cat. No.: B10954363
M. Wt: 395.3 g/mol
InChI Key: ZSIQSNLNOVHOJV-GQCTYLIASA-N
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Description

METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE is a complex organic compound with a unique structure that includes a thiophene ring, cyano group, and dichlorophenyl group

Preparation Methods

The synthesis of METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiophene ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the cyano group: This step often involves nucleophilic substitution reactions.

    Attachment of the dichlorophenyl group: This can be done using a coupling reaction, such as Suzuki-Miyaura coupling.

    Final esterification: The final step involves esterification to form the methyl ester group.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and ester groups.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar compounds to METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE include:

    Thiophene derivatives: These compounds share the thiophene ring structure and have similar chemical properties.

    Cyano-substituted compounds: These compounds have a cyano group, which imparts similar reactivity.

    Dichlorophenyl compounds: These compounds contain the dichlorophenyl group, contributing to their biological activity.

The uniqueness of METHYL 4-CYANO-5-{[(E)-3-(3,4-DICHLOROPHENYL)-2-PROPENOYL]AMINO}-3-METHYL-2-THIOPHENECARBOXYLATE lies in its combination of these functional groups, which provides a distinct set of chemical and biological properties .

Properties

Molecular Formula

C17H12Cl2N2O3S

Molecular Weight

395.3 g/mol

IUPAC Name

methyl 4-cyano-5-[[(E)-3-(3,4-dichlorophenyl)prop-2-enoyl]amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C17H12Cl2N2O3S/c1-9-11(8-20)16(25-15(9)17(23)24-2)21-14(22)6-4-10-3-5-12(18)13(19)7-10/h3-7H,1-2H3,(H,21,22)/b6-4+

InChI Key

ZSIQSNLNOVHOJV-GQCTYLIASA-N

Isomeric SMILES

CC1=C(SC(=C1C#N)NC(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl)C(=O)OC

Canonical SMILES

CC1=C(SC(=C1C#N)NC(=O)C=CC2=CC(=C(C=C2)Cl)Cl)C(=O)OC

Origin of Product

United States

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